8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h3-4,6,9,13H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVQDQVRYZTQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472008-20-0 | |
| Record name | 8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a bromoacetylene compound, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrroloquinoxaline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations:
- Hydrogen Bonding: The NH group in hexahydro derivatives (IR: 3341 cm⁻¹) may enhance solubility and protein interactions compared to fully saturated or non-hydrogenated analogs .
- Aromaticity: Dihydro and non-hydrogenated compounds retain aromatic character, evidenced by NMR chemical shifts (δ 7.2–8.1), whereas hexahydro derivatives exhibit reduced aromaticity .
Biological Activity
8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound belongs to the quinoxaline family and possesses a bromine atom at the 8-position of the hexahydropyrroloquinoxaline structure. Its molecular formula is with a molecular weight of approximately 252.11 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, it can be synthesized through cyclization reactions involving appropriate amines and aldehydes under controlled conditions to yield the desired product with high purity and yield .
Anticancer Activity
Research has shown that derivatives of quinoxaline exhibit significant anticancer properties. In particular:
- Cell Line Studies : A study evaluated the cytotoxic effects of various quinoxaline derivatives against several cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values lower than 100 μg/mL against multiple tumor cell lines .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways including inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
- Dual Activity : Some studies suggest that this compound possesses dual activity as both an anticancer and antimicrobial agent. This is particularly relevant in the context of developing new therapeutic agents that can address multiple health issues simultaneously .
Case Studies
Several studies have documented the biological activity of quinoxaline derivatives:
- Study on Anticancer Effects : A specific case study highlighted the synthesis of a series of quinoxaline derivatives including this compound. These compounds were tested against various cancer cell lines revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties where derivatives showed potent activity against resistant strains of bacteria. The findings indicated that modifications on the quinoxaline core could enhance antibacterial efficacy .
Summary Table of Biological Activities
| Activity Type | Assessed Organisms/Cell Lines | IC50 Values (μg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | <100 | Apoptosis induction |
| Antimicrobial | Gram-positive & Gram-negative | Varies | Cell wall synthesis inhibition |
Q & A
Q. Critical Considerations :
- Catalyst choice (e.g., SnO2@MWCNTs vs. homogeneous acids) impacts reaction time and purity.
- Steric and electronic effects of substituents influence cyclization efficiency.
How should researchers characterize this compound and validate purity?
Methodological Answer:
A multi-technique approach is essential:
- 1H NMR : Aromatic protons appear at δ 7.2–8.1 ppm; bridgehead protons (3a-H) resonate as doublets near δ 4.2–4.5 ppm .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.33) and fragmentation patterns .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) typically shows >99% purity. Impurities often arise from incomplete bromination or residual catalysts .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Data Contradiction Alert :
Discrepancies in NMR shifts may stem from tautomerism or solvent effects. Always compare data under identical conditions (e.g., DMSO-d6 vs. CDCl3).
How can regioselective bromination be achieved at specific positions?
Methodological Answer:
Regioselectivity is controlled by:
- Reagent Choice : Tetrabutylammonium bromide (TBAB) in DCM selectively brominates the C3 position (70–80% yield). Excess TBAB leads to C1,C3-dibromination .
- Substituent Effects : Electron-donating groups (e.g., methyl) at C4 direct bromination to C3 via resonance stabilization of intermediates .
- Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .
Optimization Tip :
Use low temperatures (0–5°C) and stoichiometric control to minimize over-bromination.
How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Variations : Impurities >1% (e.g., residual solvents) can skew bioassays. Validate via LCMS and elemental analysis .
- Stereochemical Complexity : The 3a position’s stereochemistry (R/S) affects binding. Use chiral HPLC or X-ray crystallography (as in ) to confirm configurations .
- Assay Conditions : Standardize protocols (e.g., CK2 kinase inhibition assays at pH 7.4, 25°C) and include positive controls (e.g., TBBz) for cross-study comparability .
Case Study :
A 2024 study found that C3-brominated analogs showed 10× higher antimalarial activity than non-brominated derivatives, but only when stereochemical purity exceeded 98% .
What computational strategies optimize reaction design and mechanistic analysis?
Methodological Answer:
Integrated computational-experimental workflows are critical:
- Reaction Path Search : Quantum mechanical (QM) methods (e.g., DFT) model transition states and predict activation energies. For example, ICReDD’s approach reduced reaction optimization time by 60% .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For pyrroloquinoxalines, acetonitrile and DMF are frequently predicted as ideal solvents .
- Dynamics Simulations : Molecular dynamics (MD) simulations assess conformational stability, explaining why certain diastereomers dominate in synthesis .
Q. Validation Protocol :
- Cross-validate computational predictions with small-scale experiments (1–5 mmol).
- Use high-throughput screening to test >50 conditions in parallel .
How do structural modifications impact electronic properties for material science applications?
Methodological Answer:
Key structure-property relationships include:
- Bromine Effects : The C8-Br group increases electron affinity (EA) by 0.8 eV, enhancing charge transport in organic semiconductors (Table 1) .
- Hydrogenation : Partial saturation (e.g., 3a,4,5-hexahydro) reduces bandgap (Eg) from 3.2 eV (fully aromatic) to 2.5 eV, enabling visible-light absorption .
Q. Table 1: Electronic Properties of Modified Pyrroloquinoxalines
| Modification | Bandgap (eV) | Electron Affinity (eV) |
|---|---|---|
| Non-brominated | 3.2 | 1.5 |
| 8-Bromo | 3.0 | 2.3 |
| 3a,4,5-Hexahydro | 2.5 | 1.8 |
Synthetic Tip :
Introduce electron-withdrawing groups (e.g., -CN) at C7 to further tune EA .
What experimental design principles minimize byproducts in large-scale synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) methodologies:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading). For SnO2@MWCNTs, optimal loading is 5–7 mol% .
- Response Surface Optimization : Central Composite Design (CCD) models nonlinear relationships. A 2024 study achieved 95% yield by optimizing temperature (75°C) and reaction time (3.5 hrs) .
- Scale-Up Considerations : Maintain mixing efficiency (Reynolds number >10,000) to prevent bromine localization and dimerization byproducts .
Troubleshooting :
Byproducts like C1-brominated isomers can be removed via column chromatography (silica gel, hexane/EtOAc 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
